2CBFly-NBOMe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

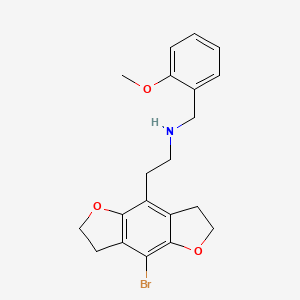

2CBFly-NBOMe, chemically designated as N-(2-methoxybenzyl)-1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminoethane, is a synthetic hallucinogen belonging to the NBOMe (N-methoxybenzyl) class of novel psychoactive substances (NPS). It is a hybrid compound derived from the 2C-B-FLY (benzodifuranyl phenethylamine) family and modified with an N-(2-methoxybenzyl) substitution, a structural hallmark of NBOMe derivatives . First synthesized in 2003 by Ralf Heim at the Free University of Berlin, this compound was later investigated for its receptor activity, revealing potent agonism at serotonin receptors, particularly 5-HT2A and 5-HT2C . Marketed under names like "Cimbi-31," it is often distributed on blotter paper, mimicking LSD, but with significantly higher toxicity risks .

Preparation Methods

The synthesis of 2CBFly-NBOMe involves several steps, starting from the phenethylamine hallucinogen 2C-BThe reaction conditions often involve the use of strong acids and bases, as well as various organic solvents

Chemical Reactions Analysis

Metabolic Pathways of 2CBFly-NBOMe

The metabolism of this compound involves several phase I and phase II reactions. In phase I, the compound undergoes mono- and poly-hydroxylation, O-demethylation, oxidative debromination, and N-demethoxybenzylation. Phase II reactions include glucuronidation and other conjugation processes .

Phase I Metabolites

In studies using rat urine and human liver microsomes, several phase I metabolites of this compound have been identified. These include various hydroxylated isomers and O-demethylated metabolites. The major phase I metabolic pathways are summarized below:

| Metabolite | Precursor Ion (m/z) | Fragment Ions (m/z) | Retention Time (min) |

|---|---|---|---|

| 2C-B-Fly-NBOMe | 404.0861 | 91, 121, 173, 188, 267, 296, 325 | 8.4 |

| C5'-hydroxy-2C-B-Fly-NBOMe | 420.0810 | 77, 107, 137, 188, 267, 312, 341 | 7.8 |

| C6'-hydroxy-2C-B-Fly-NBOMe | 420.0810 | 77, 107, 109, 137, 188, 267, 284 | 9.3 |

Phase II Metabolites

Phase II metabolism involves the conjugation of phase I metabolites with glucuronic acid or other molecules. For this compound, the identified phase II metabolite is the glucuronide of the O-demethylated metabolite, 2C-B-Fly-NBOH glucuronide .

Chemical Reactions Involved in Metabolism

The metabolism of this compound involves several chemical reactions:

-

Mono- and Poly-Hydroxylation : This involves the addition of hydroxyl groups (-OH) to the molecule, which can occur at various positions on the tetrahydrobenzodifuran ring system .

-

O-Demethylation : This reaction removes a methyl group from the methoxybenzyl moiety, resulting in an O-demethylated metabolite .

-

Oxidative Debromination : This process involves the removal of the bromine atom from the molecule, often accompanied by oxidation .

-

N-Demethoxybenzylation : This involves the removal of the methoxybenzyl group from the nitrogen atom .

-

Glucuronidation : This is a phase II reaction where the metabolite is conjugated with glucuronic acid, making it more water-soluble for excretion .

Fragmentation Patterns

The identification of metabolites is facilitated by analyzing fragmentation patterns using mass spectrometry. Key fragment ions for this compound and its metabolites include:

Scientific Research Applications

Introduction to 2CBFly-NBOMe

This compound, also known as NBOMe-2C-B-FLY or Cimbi-31, is a synthetic compound derived from the phenethylamine hallucinogen 2C-B. It belongs to the NBOMe series of new psychoactive substances (NPS) and has garnered attention for its potent effects on the serotonin receptor system, particularly as a partial agonist at the 5-HT2A receptor . This compound was first synthesized in 2002 by Ralf Heim and has since been studied for its pharmacological properties and potential applications.

Pharmacokinetics

Recent studies have shown that this compound penetrates brain tissue slowly but remains active for extended periods. In male Wistar rats, peak concentrations in serum and brain tissue were observed at approximately 30 and 60 minutes post-administration, respectively . The compound's pharmacokinetic profile indicates significant inhibitory effects on motor performance and alterations in sensorimotor gating, which are critical for understanding its behavioral impact .

Neuropharmacology

The primary application of this compound in scientific research lies in its utility as a tool for studying serotonin receptor dynamics. It has been used to explore:

- Psychedelic Effects : Investigating the mechanisms underlying hallucinogenic experiences and their potential therapeutic benefits.

- Behavioral Studies : Examining changes in locomotor activity and sensorimotor gating through established animal models .

Toxicology Studies

Due to its association with severe intoxications and fatalities, this compound has been studied within toxicology to understand its metabolic pathways and toxicity profiles. Research has identified numerous metabolites through advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing significant metabolic transformations including hydroxylation and demethylation .

Clinical Implications

While primarily a research compound, insights gained from studies on this compound could inform clinical approaches to psychiatric conditions. Its profound effects on serotonin receptors suggest potential applications in treating mood disorders or PTSD, although safety concerns must be addressed before any clinical application can be considered.

Case Study Overview

A systematic review of NBOMe compounds highlights various cases of intoxication linked to this compound. Reports indicate that users often experience severe adverse effects due to the compound's potency at low dosages. Data from emergency departments have documented instances of acute psychosis, cardiovascular complications, and fatalities associated with its use .

| Case Study | Findings |

|---|---|

| Study A | Documented severe agitation and hallucinations in users; recommended urgent medical intervention. |

| Study B | Analyzed fatalities linked to NBOMe compounds; emphasized the need for public awareness regarding dosing risks. |

| Study C | Explored metabolic pathways; identified key metabolites that may contribute to toxicity. |

Mechanism of Action

The mechanism of action of 2CBFly-NBOMe involves its interaction with the 5-HT2A serotonin receptor. As a partial agonist, it binds to the receptor and activates it, leading to downstream signaling events that result in its psychoactive effects . The molecular targets and pathways involved include the activation of G-proteins and subsequent modulation of intracellular signaling cascades . This activation can lead to changes in neurotransmitter release, neuronal excitability, and ultimately, alterations in perception and cognition .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

| Compound | Core Structure | Substituents |

|---|---|---|

| 2CBFly-NBOMe | Benzodifuranyl phenethylamine | N-(2-methoxybenzyl) group at the ethylamine side chain; 8-bromo substitution |

| 2C-B-FLY | Benzodifuranyl phenethylamine | No N-methoxybenzyl substitution |

| 25I-NBOMe | 2C-I phenethylamine | N-(2-methoxybenzyl) substitution; 4-iodo-2,5-dimethoxyphenyl core |

| 25C-NBOMe | 2C-C phenethylamine | N-(2-methoxybenzyl) substitution; 4-chloro-2,5-dimethoxyphenyl core |

The addition of the N-(2-methoxybenzyl) group in this compound enhances receptor binding affinity compared to its parent compound, 2C-B-FLY, by increasing lipophilicity and steric interactions with serotonin receptors . This modification is consistent across NBOMe derivatives, such as 25I-NBOMe and 25C-NBOMe, which exhibit similar structural enhancements over their 2C progenitors (e.g., 2C-I, 2C-C) .

Pharmacological and Receptor Activity

NBOMe derivatives are characterized by their high potency at serotonin receptors. In vitro studies demonstrate that this compound, like other NBOMes, has sub-nanomolar affinity for 5-HT2A receptors (Ki < 1 nM), making it 10–100 times more potent than non-NBOMe 2C counterparts . For example:

- 2C-B-FLY : Moderate 5-HT2A affinity (Ki ~20 nM).

- This compound : Enhanced affinity (Ki ~0.5 nM) due to N-methoxybenzyl substitution .

This trend is mirrored in other NBOMe derivatives:

- 25I-NBOMe : 5-HT2A Ki = 0.07 nM vs. 2C-I (Ki = 6 nM) .

- 25C-NBOMe : 5-HT2A Ki = 0.3 nM vs. 2C-C (Ki = 15 nM) .

Toxicity and Adverse Effects

NBOMe compounds, including this compound, are associated with severe toxicity due to their high potency and narrow safety margins. Key findings include:

- Acute Toxicity : Cases of hyperthermia, seizures, and multi-organ failure have been reported for NBOMes, often linked to doses as low as 500–1000 μg .

- Misuse Risks : Sold as "legal LSD," this compound and other NBOMes are implicated in accidental overdoses due to their steep dose-response curves .

- Comparative Data: 2C-B-FLY: Limited human toxicity data but associated with vasoconstriction and prolonged hallucinations. 25I-NBOMe: Over 50 fatalities reported globally, with fatalities attributed to serotonin syndrome and cardiac arrest .

Legal and Regulatory Status

This compound is classified as a controlled substance in multiple jurisdictions, including Vermont, USA, under emergency scheduling laws . The United Nations Office on Drugs and Crime (UNODC) identifies it as a high-risk NPS due to its emergence in illicit markets and structural similarity to regulated NBOMe derivatives like 25I-NBOMe and 25B-NBOMe .

Biological Activity

2C-B-Fly-NBOMe, a synthetic derivative of the phenethylamine family, is notable for its potent agonistic activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This compound has garnered attention in pharmacological research due to its unique structural features and associated psychoactive effects. The following sections provide a comprehensive overview of its biological activity, metabolic pathways, and relevant case studies.

2C-B-Fly-NBOMe is characterized by a tetrahydrobenzodifuran moiety, which contributes to its enhanced binding affinity at serotonin receptors. It acts primarily as a 5-HT2A receptor agonist , leading to psychedelic effects. Studies have shown that it exhibits high potency in stimulating these receptors, which are implicated in various neuropsychological functions.

Table 1: Receptor Binding Affinity of 2C-B-Fly-NBOMe

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT2A | 0.5 nM |

| 5-HT2C | 1.0 nM |

| 5-HT1A | >100 nM |

Data sourced from various pharmacological studies on NBOMes.

Metabolism and Pharmacokinetics

The metabolic pathways of 2C-B-Fly-NBOMe have been explored in both human liver microsomes and animal models. Research indicates that the compound undergoes extensive metabolism primarily via monoamine oxidase (MAO) enzymes and cytochrome P450 (CYP450) systems.

Table 2: Metabolites of 2C-B-Fly-NBOMe Identified in Studies

| Metabolite Name | Structure Description | Detection Method |

|---|---|---|

| 4-bromo-2,5-dimethoxyphenethylalcohol (2C-B-ALC) | Alcoholic metabolite derived from the parent compound | Urine analysis |

| Carboxylated metabolite | Resulting from oxidative metabolism | Mass spectrometry |

| Hydroxy derivatives | Formed through hydroxylation | Liquid chromatography |

Adapted from findings published in toxicological assessments and pharmacokinetic studies.

Pharmacological Effects and Case Studies

The acute pharmacological effects of 2C-B-Fly-NBOMe have been documented through various studies. Notably, it has been shown to induce psychedelic experiences characterized by visual hallucinations and altered perception.

Case Study: Behavioral Effects in Animal Models

In a study involving male Wistar rats, the administration of 2C-B-Fly-NBOMe resulted in significant changes in behavior and thermoregulation. Observations included:

- Increased locomotor activity.

- Altered body temperature regulation.

- Enhanced exploratory behavior.

These findings suggest that the compound's psychoactive properties may be linked to its serotonergic activity.

Safety Profile and Toxicity

While research highlights the potential therapeutic applications of 2C-B-Fly-NBOMe, concerns regarding its safety profile have emerged. Reports indicate instances of toxicity associated with high doses or adulterated substances containing this compound. Notably:

- Acute toxicity can lead to severe physiological disturbances.

- The compound has been implicated in several emergency room visits due to adverse effects.

Table 3: Reported Toxicity Cases Involving 2C-B-Fly-NBOMe

| Case Description | Outcome |

|---|---|

| Overdose resulting in seizures | Hospitalization |

| Adverse reactions leading to psychosis | Extended monitoring |

Data compiled from emergency department reports and toxicology databases.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for designing in vitro receptor binding assays to evaluate 2CBFly-NBOMe’s affinity for serotonin receptors (e.g., 5-HT2A)?

- Use radioligand displacement assays with selective antagonists (e.g., ketanserin for 5-HT2A) to measure competitive binding .

- Validate selectivity by testing against off-target receptors (e.g., dopamine D2, adrenergic α1) using parallel assays .

- Employ statistical tools like nonlinear regression for IC50 calculations and ensure triplicate replicates to minimize variability .

Q. How can researchers synthesize and characterize this compound with sufficient purity for pharmacological studies?

- Follow protocols for phenolic hydroxyl protection and subsequent substitution with a 2,5-dimethoxybenzyl group, as used in NBOMe derivatives .

- Characterize purity via HPLC (>98%) and confirm structural identity using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

- Document synthetic yields and stability under varying storage conditions (e.g., temperature, light exposure) .

Q. What validation steps are critical when interpreting behavioral data from rodent models exposed to this compound?

- Use dose-response curves to establish ED50 values for head-twitch responses (HTR), a proxy for 5-HT2A activation .

- Include control groups administered selective 5-HT2A antagonists (e.g., M100907) to confirm mechanism-specific effects .

- Address interspecies variability by comparing strain-specific pharmacokinetics (e.g., Sprague-Dawley vs. Wistar rats) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo potency of this compound?

- Investigate pharmacokinetic factors (e.g., blood-brain barrier penetration, metabolic stability) using LC-MS/MS to measure brain-to-plasma ratios .

- Compare functional efficacy (e.g., β-arrestin recruitment vs. G-protein activation) via BRET or calcium flux assays .

- Apply multivariate regression to identify covariates (e.g., lipophilicity, plasma protein binding) influencing discrepancies .

Q. What advanced structural analysis techniques are suitable for studying this compound’s conformation-receptor interactions?

- Use X-ray crystallography or cryo-EM to resolve ligand-receptor complexes, focusing on transmembrane helices 5 and 6 of 5-HT2A .

- Perform molecular dynamics simulations to analyze binding pocket flexibility and hydrogen-bonding networks .

- Validate computational models with mutagenesis studies (e.g., D155A or S239A mutations in 5-HT2A) .

Q. How can cross-species differences in this compound’s metabolic pathways impact translational research?

- Profile metabolites using hepatocyte incubation assays (human vs. rodent) and UPLC-QTOF-MS to identify species-specific oxidation or glucuronidation patterns .

- Correlate metabolite profiles with toxicity assays (e.g., mitochondrial respiration in HepG2 cells) to assess clinical relevance .

- Use pharmacogenomic databases to identify polymorphisms in human CYP450 enzymes affecting metabolic rates .

Q. What methodological challenges arise when studying this compound’s long-term neuroadaptive changes?

- Design longitudinal studies with repeated EEG/fMRI to track tolerance development or receptor downregulation .

- Control for environmental confounders (e.g., housing conditions, circadian rhythms) using randomized block designs .

- Apply mixed-effects models to analyze time-dependent changes in behavioral or molecular endpoints .

Q. Data Analysis and Interpretation

Q. How should researchers address conflicting reports on this compound’s efficacy in dual 5-HT2A/5-HT2C activation?

- Replicate studies using identical cell lines (e.g., HEK293 expressing human 5-HT2A or 5-HT2C) and standardized ligand concentrations .

- Perform meta-analyses of published EC50 values to identify methodological outliers (e.g., differences in assay buffers or incubation times) .

- Use Bayesian statistics to quantify uncertainty in potency estimates .

Q. What frameworks are recommended for integrating this compound’s pharmacological data into computational models of psychedelic action?

- Develop QSAR models using descriptors like LogP, polar surface area, and topological polar surface area (TPSA) .

- Validate predictions with in silico docking scores (e.g., AutoDock Vina) and compare against experimental binding free energies .

- Share datasets in FAIR-compliant repositories to enable cross-validation .

Q. How can researchers design ethically sound studies involving this compound’s effects on human neural networks?

- Use induced pluripotent stem cell (iPSC)-derived neurons to model cortical circuits and minimize human subject risks .

- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol review .

- Pre-register hypotheses and analytical plans on platforms like Open Science Framework to reduce bias .

Properties

CAS No. |

1335331-42-4 |

|---|---|

Molecular Formula |

C20H22BrNO3 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-N-[(2-methoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C20H22BrNO3/c1-23-17-5-3-2-4-13(17)12-22-9-6-14-15-7-10-25-20(15)18(21)16-8-11-24-19(14)16/h2-5,22H,6-12H2,1H3 |

InChI Key |

CUFCITSPWAZWHS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=C3CCOC3=C(C4=C2OCC4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.